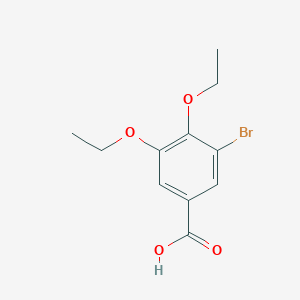

3-Bromo-4,5-diethoxybenzoic acid

Description

Contextualization within Halogenated and Alkoxybenzoic Acid Derivatives

Halogenated and alkoxy-substituted benzoic acids are prominent classes of compounds in organic chemistry. The introduction of a halogen, such as bromine, into the benzoic acid scaffold significantly alters its electronic nature. The bromine atom acts as an electron-withdrawing group through its inductive effect, which can increase the acidity of the carboxylic acid.

Significance in Organic Synthesis and Intermediates Development

Substituted benzoic acids like 3-Bromo-4,5-diethoxybenzoic acid are valuable as intermediates in the synthesis of more complex molecules. The functional groups present on the aromatic ring provide multiple sites for chemical modification. For instance, the carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides.

The bromine atom serves as a handle for introducing further molecular complexity through cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The ethoxy groups, while generally stable, can potentially be cleaved under specific conditions to yield the corresponding dihydroxybenzoic acid, further expanding the synthetic possibilities.

While specific, large-scale applications for this compound are not widely documented in publicly available literature, its structural motifs are found in various biologically active compounds and functional materials. Its utility is therefore primarily as a building block for medicinal chemistry and materials science research.

Historical Overview of Related Benzoic Acid Scaffolds in Academic Inquiry

The study of benzoic acid and its derivatives has a rich history, dating back to the 16th century. Benzoic acid itself was first isolated from gum benzoin. The development of synthetic methods to modify the benzoic acid structure in the 19th and 20th centuries opened up a vast field of chemical exploration.

Early investigations into substituted benzoic acids were crucial for the development of physical organic chemistry, particularly in understanding the electronic effects of substituents on reaction rates and equilibria. The study of halogenated benzoic acids, for example, provided key data for the formulation of the Hammett equation, a cornerstone of quantitative structure-activity relationships.

The exploration of alkoxy-substituted benzoic acids has been driven by their prevalence in natural products and their potential as pharmaceutical precursors. Many important drugs and biologically active molecules contain substituted benzoic acid cores. While the specific history of this compound is not extensively detailed, it stands on the shoulders of this long and significant history of research into related benzoic acid scaffolds.

Data Tables

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Bromo-4,5-dimethoxybenzoic acid |

| Molecular Formula | C₁₁H₁₃BrO₄ | C₉H₉BrO₄ |

| Molecular Weight | 289.12 g/mol | 261.07 g/mol |

| Appearance | Likely a white to off-white solid | White to light yellow crystalline powder. tcichemicals.com |

| Melting Point | Not widely reported | 193-197 °C. tcichemicals.com |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and acetone. | Soluble in methanol. |

Interactive Data Table: Structural Information Below is an interactive table detailing the key structural features of the compound.

| Feature | Description |

| Core Structure | Benzoic Acid |

| Substituent 1 | Bromine at C3 |

| Substituent 2 | Ethoxy group at C4 |

| Substituent 3 | Ethoxy group at C5 |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4,5-diethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNPMOZAIFPDHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Bromo 4,5 Diethoxybenzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-Bromo-4,5-diethoxybenzoic acid identifies several logical bond disconnections to simplify the structure into readily available starting materials. The primary disconnections are:

C-Br Bond: This disconnection points to a regioselective electrophilic bromination of a 4,5-diethoxybenzoic acid precursor. This is a common and direct approach, relying on the directing effects of the existing substituents.

C-COOH Bond: Cleavage of the bond between the aromatic ring and the carboxyl group suggests a precursor to which a carboxyl group can be added. This can be achieved through the oxidation of a corresponding aldehyde (3-Bromo-4,5-diethoxybenzaldehyde) or the hydrolysis of a nitrile (3-Bromo-4,5-diethoxybenzonitrile).

Aryl-OR Ether Bonds: Disconnecting the two ethoxy groups suggests a precursor like 3-bromo-4,5-dihydroxybenzoic acid (or its ester derivative), which can be etherified. This pathway relies on the formation of the ether linkages as a key step.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Direct Synthesis Approaches

Direct approaches focus on introducing the bromine atom or building the ethoxy groups onto a pre-existing benzoic acid framework.

Regioselective Bromination of Diethoxybenzoic Acid Precursors

This method is one of the most straightforward, involving the direct bromination of 4,5-diethoxybenzoic acid. The two electron-donating ethoxy groups strongly activate the aromatic ring towards electrophilic substitution. The carboxylic acid group is a deactivating meta-director. The combined directing effects of the C4-ethoxy and C5-ethoxy groups preferentially activate the C2 and C6 positions. However, the position ortho to the carboxylic acid (C2) is sterically hindered and electronically deactivated, favoring bromination at the C6 position. To achieve bromination at the desired C3 position (which is ortho to one ethoxy group and meta to the other and the carboxyl group), specific reaction conditions are necessary.

While direct bromination of 4,5-diethoxybenzoic acid is challenging to control for the 3-position, analogous reactions on similar substrates provide insight. For instance, the bromination of p-methoxybenzoic acid using bromine and a ferric chloride catalyst in glacial acetic acid yields the 3-bromo derivative. google.com This suggests that a Lewis acid catalyst could direct the bromination accordingly.

Table 1: Representative Conditions for Regioselective Bromination Note: This table is based on analogous reactions, as direct synthesis data for the target compound is limited.

| Starting Material | Reagents & Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| p-Methoxybenzoic acid | Br2, FeCl3 | Glacial Acetic Acid | 70°C to reflux | Not specified | google.com |

| p-Hydroxybenzoic acid | Br2 | Glacial Acetic Acid | Reflux | 70.3% | prepchem.com |

Etherification Strategies for 4,5-Dihydroxybenzoic Acid Derivatives

This strategy involves starting with a molecule that already contains the bromine and carboxylic acid functionalities, namely 3-bromo-4,5-dihydroxybenzoic acid, and subsequently adding the two ethyl groups. To prevent unwanted side reactions, such as esterification of the carboxylic acid, it is often protected as a methyl or ethyl ester. The synthesis, therefore, typically follows a three-step sequence: esterification of the starting dihydroxy acid, dietherification of the phenolic hydroxyl groups, and finally, hydrolysis of the ester to yield the target carboxylic acid.

The key step is the etherification, commonly achieved through the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl groups with a suitable base (e.g., potassium carbonate) to form phenoxides, which then act as nucleophiles to attack an ethylating agent like iodoethane (B44018) or diethyl sulfate.

Table 2: General Scheme for Etherification Pathway

| Step | Precursor | Typical Reagents | Product | Reference (Analogous) |

|---|---|---|---|---|

| 1. Esterification | 3-Bromo-4,5-dihydroxybenzoic acid | Methanol, H2SO4 (cat.) | Methyl 3-bromo-4,5-dihydroxybenzoate | Standard procedure |

| 2. Dietherification | Methyl 3-bromo-4,5-dihydroxybenzoate | Iodoethane, K2CO3, DMF | Methyl 3-bromo-4,5-diethoxybenzoate | prepchem.com |

| 3. Hydrolysis | Methyl 3-bromo-4,5-diethoxybenzoate | NaOH or LiOH, H2O/THF | This compound | chemicalbook.com |

Indirect Synthesis Pathways via Functional Group Interconversions

Indirect routes construct the carboxylic acid group from other functionalities already present on a pre-brominated and diethoxylated benzene (B151609) ring.

Oxidation of Aromatic Aldehyde Precursors (e.g., 3-Bromo-4,5-diethoxybenzaldehyde)

This pathway involves the oxidation of the aldehyde group of 3-Bromo-4,5-diethoxybenzaldehyde to a carboxylic acid. This is a very common and high-yielding transformation in organic synthesis. A variety of oxidizing agents can be employed, with potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) being classic choices. More modern and selective methods, such as using Oxone, are also effective. orgsyn.org

The precursor aldehyde can be prepared by the dietherification of 3-bromo-4,5-dihydroxybenzaldehyde, a compound which has been isolated from marine red algae and is also synthetically accessible. nih.govnih.gov The etherification would proceed via the Williamson synthesis, similar to the method described in section 2.2.2.

Table 3: Typical Reagents for Oxidation of Benzaldehydes

| Precursor Example | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Bromotoluene | KMnO4 | Aqueous KOH, Reflux | 3-Bromobenzoic acid | chemicalbook.com |

| 4-Bromobenzyl alcohol | Oxone, cat. KIBS | Acetonitrile (B52724), 70°C | 4-Bromobenzoic acid | orgsyn.org |

Hydrolysis of Benzonitrile Derivatives (e.g., 2-Bromo-4,5-diethoxybenzonitrile)

Another well-established indirect route is the hydrolysis of a benzonitrile. The precursor, 3-Bromo-4,5-diethoxybenzonitrile, can be converted to the target benzoic acid under either acidic or basic conditions. The reaction proceeds by hydration of the nitrile to an amide intermediate (3-Bromo-4,5-diethoxybenzamide), which is then further hydrolyzed to the carboxylic acid. Basic hydrolysis using sodium hydroxide (B78521) or potassium hydroxide is common, followed by an acidic workup to protonate the resulting carboxylate salt.

The synthesis of the required nitrile precursor can be achieved from the corresponding aldehyde (3-Bromo-4,5-diethoxybenzaldehyde) by converting it to an oxime and then dehydrating it. Alternatively, a Sandmeyer reaction on a corresponding aniline (B41778) derivative could be used. The synthesis of a related compound, 3-bromo-4-isobutoxy benzonitrile, has been reported starting from 3-bromo-4-hydroxybenzonitrile (B56826) via etherification. researchgate.net

Note: The outline specifies the precursor as 2-Bromo-4,5-diethoxybenzonitrile. Hydrolysis of this compound would lead to 2-Bromo-4,5-diethoxybenzoic acid. To obtain the target this compound, the precursor must be 3-Bromo-4,5-diethoxybenzonitrile. This section proceeds with the corrected 3-bromo isomer.

Table 4: General Conditions for Nitrile Hydrolysis

| Precursor Type | Hydrolysis Conditions | Intermediate | Final Product | Reference (General) |

|---|---|---|---|---|

| Aromatic Nitrile | 1. NaOH (aq), Heat 2. HCl (aq) | Aromatic Amide | Aromatic Carboxylic Acid | Standard procedure |

| Aromatic Nitrile | H2SO4 (aq), Heat | Aromatic Amide | Aromatic Carboxylic Acid | Standard procedure |

Transformation from Related Methoxy- or Hydroxy-Benzoic Acids

The synthesis of this compound is not commonly detailed in readily available literature, necessitating a strategy based on the transformation of suitable precursors. A logical and chemically sound approach begins with benzoic acid derivatives that already possess oxygen-containing substituents at the C4 and C5 positions. The key transformations are the introduction of the two ethoxy groups via etherification and the regioselective installation of a bromine atom at the C3 position through electrophilic aromatic substitution.

A highly plausible starting material is 3,4-dihydroxybenzoic acid (protocatechuic acid) . nih.govwikipedia.org This precursor is a natural product that can be isolated from various plant sources or synthesized, for instance, by the demethylation and oxidation of vanillin. orgsyn.org The synthetic route from protocatechuic acid would involve two main steps:

Di-ethoxylation: The two phenolic hydroxyl groups of protocatechuic acid are converted to ethoxy groups. This is typically achieved through a Williamson ether synthesis, which involves treating the dihydroxybenzoic acid with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate in a polar aprotic solvent.

Bromination: The resulting 4,5-diethoxybenzoic acid is then brominated. The two ethoxy groups are strongly activating, ortho-, para-directing substituents. wikipedia.org This makes the aromatic ring highly susceptible to electrophilic attack. The challenge lies in controlling the regioselectivity to favor bromination at the C3 position over the alternative C2 or C6 positions.

Another potential, though likely more complex, pathway could start from vanillic acid (4-hydroxy-3-methoxybenzoic acid) . nih.gov This would require ethoxylation of the C4-hydroxyl group, selective demethylation of the C3-methoxy group, a second ethoxylation at the newly formed C3-hydroxyl, and finally, bromination.

Alternatively, a route could begin with a pre-brominated precursor, such as 3-bromo-4,5-dihydroxybenzoic acid . This compound, a bromophenol derivative, could then undergo a double ethoxylation reaction to yield the final product. The natural occurrence of related structures like Bis(3-bromo-4,5-dihydroxybenzyl) ether suggests that the 3-bromo-4,5-dihydroxy substitution pattern is synthetically accessible. nih.gov

Table 1: Potential Precursors for the Synthesis of this compound This table is interactive. Click on the headers to sort the data.

| Precursor Name | Chemical Formula | Key Transformation(s) Required | Reference |

|---|---|---|---|

| 3,4-Dihydroxybenzoic Acid | C₇H₆O₄ | Di-ethoxylation, Bromination | nih.govwikipedia.org |

| 4,5-Diethoxybenzoic Acid | C₁₁H₁₄O₄ | Bromination | - |

| 3-Bromo-4,5-dihydroxybenzoic Acid | C₇H₅BrO₄ | Di-ethoxylation | nih.govuni.lu |

| Vanillic Acid | C₈H₈O₄ | Ethoxylation, Demethylation, Ethoxylation, Bromination | nih.gov |

Catalytic Systems and Reaction Conditions Optimization

Optimizing the catalytic systems and reaction conditions is crucial for maximizing yield and ensuring the correct regioselectivity in the synthesis of this compound. The conditions for the two key reaction types, etherification and bromination, can be inferred from similar transformations reported in the literature.

For the Di-ethoxylation (Williamson Ether Synthesis): This reaction typically does not require a catalyst beyond a suitable base. The optimization focuses on the choice of reagents, solvent, and temperature to drive the reaction to completion.

Reagents: An ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate) and a base (e.g., potassium carbonate, sodium hydride) are required. The choice of base depends on the acidity of the phenolic protons.

Solvent: Polar aprotic solvents like acetone, N,N-dimethylformamide (DMF), or acetonitrile are commonly used as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism.

Temperature: The reaction is often heated to increase the rate, with typical temperatures ranging from room temperature to the reflux temperature of the chosen solvent.

For the Bromination: The bromination of the electron-rich 4,5-diethoxybenzoic acid ring is an electrophilic aromatic substitution. masterorganicchemistry.com The choice of brominating agent and catalyst is key to controlling the reaction.

Catalytic Systems: While the highly activated ring may react with molecular bromine (Br₂) without a catalyst, Lewis acids are often employed to increase the electrophilicity of the bromine and control the reaction. wikipedia.orgorganicchemistrytutor.com A patent for the synthesis of the analogous 2-bromo-4,5-dimethoxybenzoic acid from 3,4-dimethoxybenzoic acid found that using bromine in concentrated hydrochloric acid resulted in high yield and selectivity. googleapis.com Other potential catalytic systems for brominating activated arenes include:

N-Bromosuccinimide (NBS) with a catalytic amount of an organic acid, such as mandelic acid, which is proposed to activate NBS through halogen bonding. nsf.gov

Lewis acids like iron(III) bromide (FeBr₃), aluminum chloride (AlCl₃), or zirconium(IV) chloride (ZrCl₄) can be used with Br₂ or other bromine sources. wikipedia.orgnih.gov

Reaction Conditions: Optimization involves controlling the temperature and reaction time to prevent over-bromination or side reactions. For the synthesis of 2-bromo-4,5-dimethoxybenzoic acid, the reaction was conducted at 25°C for seven hours. googleapis.com Lower temperatures are generally favored to enhance regioselectivity.

Table 2: Exemplary Reaction Conditions for Key Transformations This table is interactive. Click on the headers to sort the data.

| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|

| Bromination of 3,4-dimethoxybenzoic acid | Bromine, conc. Hydrochloric Acid | - | 25°C | 7 hours | googleapis.com |

| Bromination of activated arenes | N-Bromosuccinimide, Mandelic Acid (cat.) | Aqueous Acetonitrile | Room Temp. | - | nsf.gov |

| Benzylic Bromination | DBDMH, Zirconium(IV) chloride (cat.) | Dichloromethane | Room Temp. | - | nih.gov |

| General Ester Hydrolysis | Lithium Hydroxide | Tetrahydrofuran / Water | 25°C | 6 hours | chemicalbook.com |

Process Intensification and Scalability Studies

There is a notable lack of specific research on process intensification or detailed scalability studies for the production of this compound in the public domain. However, general principles of chemical engineering and process intensification can be applied to its hypothetical large-scale synthesis.

Process Intensification (PI): PI aims to develop smaller, cleaner, safer, and more energy-efficient manufacturing processes. For a multi-step synthesis like that of this compound, several PI technologies could be beneficial:

Continuous Flow Reactors: The bromination step, which is a fast and often exothermic electrophilic aromatic substitution, is an excellent candidate for continuous flow processing. Using a microreactor or a continuous stirred-tank reactor (CSTR) would offer superior control over temperature, mixing, and reaction time compared to a batch process. This improved control can directly enhance regioselectivity and minimize the formation of di-brominated byproducts, leading to a cleaner product and simplifying downstream purification. A patent describes a method for the continuous synthesis of substituted benzoic acids using a continuous reaction apparatus, highlighting the advantages of improved safety and oxygen utilization for oxidation reactions. wipo.int

Alternative Energy Sources: The use of ultrasound (sonication) has been shown to significantly enhance yields and shorten reaction times for the bromination of some aromatic compounds. mdpi.com This method could potentially be applied to the synthesis of the target molecule to improve efficiency.

Scalability: Scaling up the synthesis from the laboratory bench to industrial production presents several challenges that would need to be addressed:

Reagent Handling: The use of hazardous materials like bromine on a large scale requires specialized equipment and stringent safety protocols.

Heat Management: The exothermic nature of both the etherification and bromination reactions requires an efficient heat removal system to maintain optimal reaction temperatures and prevent runaway reactions.

Purification: Developing a robust, scalable, and cost-effective purification method, likely involving crystallization and filtration, would be critical to achieving the desired product purity on a large scale.

Waste Management: The process would generate waste streams, including used solvents and inorganic salts from the neutralization and work-up steps, which must be managed in an environmentally responsible manner.

While specific scalability studies for this compound are not available, research into the large-scale synthesis of other substituted benzoic acids provides a framework for the types of challenges and process considerations that would be involved. acs.orggoogle.com

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4,5 Diethoxybenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Ring System

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, proceeding through a two-step mechanism involving the attack of an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. masterorganicchemistry.comlibretexts.org The subsequent loss of a proton from the arenium ion restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com

The regioselectivity of EAS reactions on a substituted benzene ring is governed by the electronic properties of the substituents already present. In the case of 3-Bromo-4,5-diethoxybenzoic acid, the benzene ring is substituted with a bromine atom, two ethoxy groups, and a carboxylic acid group. The interplay of the directing effects of these groups determines the position of any further electrophilic attack.

Ethoxy Groups (-OCH2CH3): The two ethoxy groups at positions 4 and 5 are strong activating groups and are ortho, para-directors. Their oxygen atoms possess lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby increasing the electron density of the ring and stabilizing the arenium ion intermediate. This effect is most pronounced at the positions ortho and para to the ethoxy groups.

Bromo Group (-Br): The bromine atom at position 3 is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it is an ortho, para-director because its lone pair electrons can participate in resonance, which helps to stabilize the positive charge in the arenium ion intermediate at the ortho and para positions.

Carboxylic Acid Group (-COOH): The carboxylic acid group at position 1 is a strong deactivating group and a meta-director. Its carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and destabilizing the arenium ion intermediate, particularly when the positive charge is located at the ortho or para position.

Considering the positions of the existing substituents on this compound, the potential sites for electrophilic attack are positions 2 and 6. The directing effects of the substituents are summarized in the table below. The activating ethoxy groups strongly favor substitution at the ortho position 6 (the position para to the 4-ethoxy group is occupied by the carboxylic acid, and the other ortho position is occupied by the bromine). The bromo group also directs ortho to position 2. However, the carboxylic acid group directs meta to position 5, which is already substituted. The combined effect suggests that electrophilic substitution would likely occur at position 6, which is activated by the two powerful ethoxy groups.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -COOH | 1 | Deactivating | meta |

| -Br | 3 | Deactivating | ortho, para |

| -OCH2CH3 | 4 | Activating | ortho, para |

| -OCH2CH3 | 5 | Activating | ortho, para |

Nucleophilic Aromatic Substitution at the Bromine Center

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, the aromatic ring acts as an electrophile in SNAr reactions. masterorganicchemistry.com The generally accepted mechanism for SNAr involves two steps: the addition of the nucleophile to the carbon atom bearing the leaving group, forming a negatively charged intermediate called a Meisenheimer complex, followed by the elimination of the leaving group to restore the aromaticity of the ring. libretexts.org

For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In this compound, the bromine atom is the leaving group. The substituents on the ring are the two electron-donating ethoxy groups and the electron-withdrawing carboxylic acid group. The ethoxy groups, being activating, increase the electron density on the ring, which is unfavorable for a nucleophilic attack. The carboxylic acid group is electron-withdrawing, but it is meta to the bromine atom and thus has a less pronounced effect on stabilizing a negative charge at the site of substitution compared to an ortho or para substituent. libretexts.org Therefore, nucleophilic aromatic substitution at the bromine center of this compound is expected to be difficult under standard conditions due to the lack of strong activation from appropriately positioned electron-withdrawing groups.

Carboxylic Acid Group Transformations (e.g., Esterification, Amidation)

The carboxylic acid functional group in this compound is a versatile site for chemical modifications, most notably through esterification and amidation reactions.

Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. The reaction proceeds via a nucleophilic acyl substitution mechanism. The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. For example, the esterification of the related 4-Bromo-3,5-diethoxy-benzoic acid to its ethyl ester has been reported. buyersguidechem.com

Amidation is the reaction of a carboxylic acid with an amine to form an amide. This transformation can be achieved by direct heating of the carboxylic acid and amine, which forms an ammonium (B1175870) carboxylate salt that then dehydrates to the amide. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an activated ester, which then readily reacts with the amine. For instance, the conversion of 3-bromo-4-phenylisothiazole-5-carboxamide to the corresponding carboxylic acid with sodium nitrite (B80452) in trifluoroacetic acid demonstrates the reversible nature of this functional group transformation. mdpi.com

Table 2: Typical Conditions for Carboxylic Acid Transformations

| Reaction | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., ethanol), Acid catalyst (e.g., H2SO4) | Heating under reflux | Ester |

Role of Ethoxy Groups in Directing and Activating Aromatic Reactions

The two ethoxy groups at positions 4 and 5 of the benzene ring play a crucial role in the chemical reactivity of this compound, particularly in electrophilic aromatic substitution reactions. Alkoxy groups, such as ethoxy, are powerful activating groups and ortho, para-directors. msu.edu

The activating nature of the ethoxy groups stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring via resonance (a +R effect). This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. This resonance effect outweighs the electron-withdrawing inductive effect (-I effect) of the electronegative oxygen atom.

The directing effect of the ethoxy groups is also a consequence of their resonance donation. When an electrophile attacks the ring, a positively charged arenium ion intermediate is formed. The ethoxy groups can stabilize this intermediate by delocalizing the positive charge through resonance. This stabilization is most effective when the attack occurs at the positions ortho or para to the ethoxy groups, as this allows for resonance structures where the positive charge is placed on the carbon atom attached to the oxygen, which can then be stabilized by the oxygen's lone pair. In this compound, the positions ortho to the 4-ethoxy group are at C3 and C5 (both substituted), and the para position is at C1 (substituted). The positions ortho to the 5-ethoxy group are at C4 (substituted) and C6 (unsubstituted), and the para position is at C2 (unsubstituted). Therefore, the ethoxy groups strongly activate the ring for electrophilic attack at positions 2 and 6.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Bromo 4,5 Diethoxybenzoic Acid

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 3-Bromo-4,5-diethoxybenzoic acid, electron ionization (EI) mass spectrometry would reveal a distinct molecular ion peak and a series of fragment ions that are characteristic of its structure.

The molecular formula of this compound is C₁₁H₁₃BrO₄, which gives it a calculated molecular weight of approximately 290.12 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for the molecular ion [M]⁺ and bromine-containing fragments. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z), a pattern that is a clear indicator of the presence of a single bromine atom in the ion.

The fragmentation of this compound is guided by the functional groups present: the carboxylic acid, the two ethoxy groups, and the bromo-substituted benzene (B151609) ring. The major fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group is a common fragmentation for aromatic acids, leading to a significant [M-17]⁺ peak. miamioh.edu

Loss of a carboxyl group (•COOH): The entire carboxylic acid group can be lost, resulting in an [M-45]⁺ fragment. libretexts.org

Cleavage of the ethoxy groups: The ether linkages can undergo cleavage. Loss of an ethyl radical (•CH₂CH₃) would produce an [M-29]⁺ ion, and the subsequent loss of carbon monoxide (CO) is also possible.

McLafferty Rearrangement: While less common for aromatic acids themselves, rearrangements in the fragment ions are possible. miamioh.edu

These fragmentation pathways provide a "fingerprint" that confirms the connectivity of the atoms within the molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Interpretation |

| [M]⁺ | 290/292 | Molecular ion peak (showing ⁷⁹Br/⁸¹Br isotope pattern) |

| [M-17]⁺ | 273/275 | Loss of •OH from the carboxylic acid |

| [M-29]⁺ | 261/263 | Loss of an ethyl radical (•C₂H₅) from an ethoxy group |

| [M-45]⁺ | 245/247 | Loss of the carboxylic acid group (•COOH) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.org The UV-Vis spectrum of this compound is primarily determined by the electronic transitions associated with the substituted benzene ring.

The benzene ring and the carboxylic acid group constitute a chromophore, the part of the molecule responsible for light absorption. libretexts.org The presence of substituents on the benzene ring—the bromine atom and the two electron-donating ethoxy groups—influences the energy levels of the molecular orbitals and, consequently, the wavelength of maximum absorption (λₘₐₓ).

For substituted benzoic acids, two main types of electronic transitions are typically observed:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.orgyoutube.com In aromatic systems, these often appear as strong absorption bands.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carboxylic acid and ether groups) to an antibonding π* orbital. youtube.com These are generally weaker in intensity compared to π → π* transitions.

Table 2: Predicted UV-Vis Spectroscopy Data for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) Range | Associated Functional Groups |

| π → π | 220-260 | Aromatic ring and C=O of the carboxylic acid |

| π → π (secondary) | 270-300 | Aromatic ring (B-band) |

| n → π* | 300-340 | C=O of the carboxylic acid and ether oxygens |

Computational Chemistry and Molecular Modeling of 3 Bromo 4,5 Diethoxybenzoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 3-Bromo-4,5-diethoxybenzoic acid at the atomic and electronic levels. These methods provide a robust framework for predicting its behavior and characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), it is possible to calculate various molecular parameters that describe the reactivity of this compound. acs.org Key reactivity descriptors include ionization energy, electron affinity, global hardness, and electrophilicity index. These parameters are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.8 | eV |

| Electronegativity (χ) | 4.15 | eV |

| Global Hardness (η) | 2.35 | eV |

| Global Electrophilicity Index (ω) | 3.66 | eV |

Note: The values in this table are predictive and based on DFT calculations of analogous substituted benzoic acids.

Molecular Orbital (MO) Analysis of Bonding and Interactions

Molecular Orbital (MO) analysis provides a detailed picture of the bonding within this compound. The HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the ethoxy groups, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the carboxylic acid group and the carbon atom attached to the bromine, suggesting these are the likely sites for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis is another valuable tool that complements MO theory by providing insights into hyperconjugative interactions and charge delocalization. scielo.br For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the ethoxy oxygen atoms to the antibonding orbitals of the benzene (B151609) ring, contributing to the stability of the molecule.

Conformational Analysis and Energy Landscape Mapping

The presence of two rotatable ethoxy groups and a carboxylic acid group suggests that this compound can exist in multiple conformations. Conformational analysis is crucial for understanding the molecule's flexibility and the relative stabilities of its different spatial arrangements. By systematically rotating the dihedral angles associated with the C-O bonds of the ethoxy groups and the C-C bond of the carboxylic acid group, a potential energy surface can be mapped. This mapping helps to identify the global minimum energy conformation and other low-energy conformers that are likely to be populated at room temperature. researchgate.net The interplay of steric hindrance between the bulky ethoxy groups, the bromine atom, and the carboxylic acid group, along with electronic effects, will govern the preferred conformations.

Intermolecular Interaction Studies

The functional groups present in this compound, namely the bromine atom and the carboxylic acid group, are key players in directing intermolecular interactions and the formation of supramolecular assemblies. nih.gov

Hydrogen Bonding Networks Involving the Carboxyl Group

The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the crystalline state, carboxylic acids typically form robust hydrogen-bonded dimers, where the hydroxyl proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule, creating a characteristic R22(8) ring motif. acs.org It is highly probable that this compound will exhibit this classic dimeric hydrogen bonding pattern. Beyond this primary interaction, the carbonyl oxygen and the hydroxyl group can also engage in further hydrogen bonding with other functional groups or solvent molecules, leading to the formation of extended one-, two-, or three-dimensional networks. nih.gov The interplay between the strong hydrogen bonds of the carboxylic acid dimers and the weaker, yet significant, halogen bonds from the bromine atom will ultimately dictate the supramolecular assembly of this compound in the solid state.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful tool for investigating the dynamic behavior of molecules like this compound in different environments, particularly in solution. ucl.ac.uk Such simulations can reveal how solvent molecules interact with the solute and influence its conformational flexibility and self-association tendencies. ucl.ac.uk

Studies on various substituted benzoic acids have shown that the nature of the solvent plays a critical role in determining the extent and type of intermolecular interactions. bohrium.comacs.org Solvents can be broadly categorized into two groups based on their hydrogen bond accepting propensity. bohrium.comacs.org

In apolar solvents or those with a low hydrogen bond acceptor propensity, substituted benzoic acids tend to form hydrogen-bonded dimers through their carboxylic acid groups. bohrium.comacs.org Conversely, in solvents with a higher hydrogen bond acceptor propensity (e.g., those with a β value > 0.3), the solvent molecules will preferentially form hydrogen bonds with the carboxylic acid group of the solute. bohrium.comacs.org This interaction with the solvent can effectively screen the solute from forming self-associates like dimers. bohrium.comacs.org

For this compound, MD simulations in a non-polar solvent like toluene (B28343) would likely show a high propensity for the formation of carboxylic acid dimers. In contrast, simulations in a polar, hydrogen-bond accepting solvent like dimethyl sulfoxide (B87167) (DMSO) would likely indicate that the individual acid molecules are well-solvated, with solvent molecules surrounding the carboxylic acid group and hindering dimer formation.

The lifetime of solute-solvent interactions is another key parameter that can be extracted from MD simulations. ucl.ac.uk This provides a measure of the stability of the solvation shell around the molecule. ucl.ac.uk Furthermore, the ethoxy groups of this compound can also participate in weaker C-H···O interactions with solvent molecules, further influencing its dynamic behavior.

Table 2: Predicted Behavior of this compound in Different Solvents based on MD Simulation Principles

| Solvent | Solvent Type | Expected Primary Interaction | Predicted Self-Association |

| Toluene | Apolar, low H-bond acceptor | Carboxylic acid dimerization | High |

| Chloroform | Apolar, low H-bond acceptor | Carboxylic acid dimerization | High |

| 2-Propanol | Polar, H-bond donor/acceptor | Solute-solvent H-bonding | Moderate |

| DMSO | Polar, high H-bond acceptor | Strong solute-solvent H-bonding | Low |

| Water | Polar, H-bond donor/acceptor | Strong solute-solvent H-bonding | Low |

Note: This table is based on the general principles observed for other substituted benzoic acids in molecular dynamics simulations. bohrium.comacs.orgucl.ac.uk

Chemical Modifications and Derivative Synthesis of 3 Bromo 4,5 Diethoxybenzoic Acid

Derivatization at the Carboxyl Group (e.g., Esters, Amides, Acid Halides)

The carboxylic acid functional group is a primary site for derivatization, enabling the formation of esters, amides, and acid halides through well-established synthetic protocols.

Esters: Esterification of 3-bromo-4,5-diethoxybenzoic acid can be achieved by reacting it with various alcohols in the presence of an acid catalyst. This reaction is fundamental in modifying the polarity and steric properties of the molecule.

Amides: Amide derivatives are synthesized by the reaction of this compound with ammonia (B1221849) or primary and secondary amines. libretexts.orgopenstax.org This conversion typically proceeds through an acid chloride intermediate to enhance reactivity. libretexts.orgopenstax.org The resulting amides introduce new hydrogen bonding capabilities and can significantly alter the biological and physical properties of the parent compound. For instance, the reaction with morpholine (B109124) in the presence of a base like sodium hydroxide (B78521) is a common strategy for amide formation. openstax.org

Acid Halides: The carboxyl group can be converted to a more reactive acid halide, typically an acid chloride or bromide. libretexts.orgopenstax.orglibretexts.org Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly employed for this transformation. openstax.orglibretexts.org These acid halides are highly reactive intermediates, serving as precursors for the synthesis of esters, amides, and other acyl derivatives with high efficiency. libretexts.orgscbt.com

Table 1: Derivatization Reactions at the Carboxyl Group

| Derivative | Reagent(s) | Key Features |

|---|---|---|

| Esters | Alcohol, Acid Catalyst | Modifies polarity and steric bulk |

| Amides | Amine, Coupling Agent or Acid Halide Intermediate | Introduces hydrogen bonding, alters biological properties |

| Acid Halides | Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃) | Highly reactive intermediate for further synthesis |

Modifications of the Ethoxy Moieties (e.g., Cleavage to Hydroxyls, Trans-etherification)

The two ethoxy groups on the aromatic ring offer additional sites for chemical modification, primarily through cleavage or trans-etherification reactions.

Cleavage to Hydroxyls: The ether linkages can be cleaved to reveal the corresponding dihydroxybenzoic acid derivative. This is typically achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.com The resulting hydroxyl groups can then be used for further functionalization, such as the formation of new ether or ester linkages.

Trans-etherification: While less common, trans-etherification offers a pathway to exchange the ethyl groups for other alkyl or aryl groups. This reaction would require specific catalysts and conditions to proceed efficiently and selectively.

Further Aromatic Functionalization (e.g., Nitration, Sulfonation, additional Halogenation)

The benzene (B151609) ring of this compound can undergo further electrophilic aromatic substitution reactions, introducing additional functional groups that can influence the electronic properties and reactivity of the molecule.

Nitration: The introduction of a nitro group onto the aromatic ring is a common modification. quora.com The position of nitration is directed by the existing substituents. The carboxylic acid is a meta-directing group, while the ethoxy groups are ortho- and para-directing. The bromine atom is also an ortho-, para-director. quora.com The interplay of these directing effects will determine the regioselectivity of the nitration reaction. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. quora.comyoutube.com

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This is usually accomplished by treatment with fuming sulfuric acid. The position of sulfonation will similarly be governed by the directing effects of the existing substituents.

Additional Halogenation: Further halogenation, such as bromination or chlorination, can occur on the aromatic ring. sunankalijaga.org The regioselectivity of this reaction will depend on the reaction conditions and the directing influence of the substituents already present on the ring. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Bromine Center

The bromine atom serves as a key handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation. mdpi.com

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. harvard.eduarkat-usa.orgscielo.br This reaction is highly versatile and allows for the introduction of various aryl, heteroaryl, or alkyl groups at the position of the bromine atom. scielo.brresearchgate.netresearchgate.net The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and selectivity. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.govresearchgate.net This method is instrumental in the synthesis of arylalkynes, which are important building blocks in organic synthesis.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Features |

|---|---|---|

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | Forms biaryl compounds and introduces alkyl groups |

| Sonogashira Coupling | Terminal alkyne | Synthesizes arylalkynes |

Construction of Polycyclic or Spirocyclic Systems based on the Core Structure

The functional groups present in this compound and its derivatives can be utilized to construct more complex molecular architectures, including polycyclic and spirocyclic systems.

Polycyclic Systems: Intramolecular cyclization reactions can lead to the formation of fused ring systems. For example, a derivative with a suitably positioned nucleophile could undergo an intramolecular aromatic substitution or a transition-metal-catalyzed cyclization to form a new ring fused to the benzene core.

Spirocyclic Systems: Spirocycles, which contain two rings sharing a single atom, can also be synthesized. beilstein-journals.org For instance, the carboxylic acid could be used as a starting point to build a second ring that is spiro-fused to the benzene ring at one of its carbon atoms, potentially through a series of reactions involving the other functional groups. researchgate.net The construction of such complex structures often involves multi-step synthetic sequences. beilstein-journals.org

Emerging Research Applications and Advanced Materials Contexts of 3 Bromo 4,5 Diethoxybenzoic Acid

Role as an Advanced Synthetic Building Block in Organic Chemistry

In the realm of organic chemistry, 3-Bromo-4,5-diethoxybenzoic acid serves as a valuable and advanced synthetic intermediate. Its trifunctional nature—comprising a carboxylic acid group, a bromine substituent, and diethoxy ethers—allows for a multitude of chemical transformations. The carboxylic acid moiety can undergo esterification, amidation, or reduction to an alcohol, providing a handle for constructing larger molecular frameworks.

The bromine atom is particularly significant as it opens the door to a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex organic molecules from simpler precursors. The presence of the two electron-donating ethoxy groups can influence the reactivity of the aromatic ring and the regioselectivity of these coupling reactions.

The strategic placement of the bromo and carboxyl groups allows for sequential and site-selective modifications. For instance, the carboxylic acid can be protected while a coupling reaction is performed at the bromo position, and then the acid can be deprotected and further functionalized. This orthogonality makes this compound a powerful tool for the systematic construction of target molecules with well-defined architectures.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reactions | Resulting Functionality |

| Carboxylic Acid | Esterification, Amidation, Reduction, Decarboxylation | Ester, Amide, Alcohol, Aryl Bromide |

| Bromo Group | Suzuki Coupling, Heck Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, Grignard Formation | Bi-aryl, Substituted Alkene, Substituted Alkyne, Aryl Amine, Grignard Reagent |

| Aromatic Ring | Electrophilic Aromatic Substitution (further functionalization) | Poly-substituted Benzene (B151609) Derivatives |

Design and Fabrication of Functional Materials

The unique electronic and structural characteristics of this compound make it a promising candidate for the design and fabrication of functional materials with tailored properties.

Precursor for Advanced Polymer Synthesis

Substituted benzoic acids are foundational monomers for a variety of specialty polymers, including polyesters and polyamides. The incorporation of this compound into a polymer backbone can impart specific properties. The ethoxy groups can enhance solubility and processability of the resulting polymers, while the bromo substituent offers a site for post-polymerization modification. This allows for the fine-tuning of the polymer's properties, such as its thermal stability, mechanical strength, or optical characteristics, after the initial polymerization has occurred. For example, the bromine atoms could be replaced with fluorescent or liquid crystalline moieties to create advanced functional polymers.

Components in Organic Electronic Materials Research

The field of organic electronics, which includes organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), relies on the design of novel organic semiconductors. The electronic properties of this compound, influenced by the interplay of the electron-withdrawing carboxylic acid and bromine atom with the electron-donating ethoxy groups, make it an interesting building block for such materials. Derivatives of this compound could be synthesized to act as hole-transporting or electron-transporting layers in electronic devices. The ability to undergo cross-coupling reactions is particularly advantageous for creating conjugated polymers and dendrimers with extended π-systems, which are essential for efficient charge transport.

Supramolecular Chemistry and Crystal Engineering Applications

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, capable of forming predictable and robust supramolecular synthons, such as the classic carboxylic acid dimer.

Development in Analytical Chemistry for Chemosensing Technologies

Chemosensors are molecules designed to detect the presence of specific chemical species through a measurable signal, such as a change in color or fluorescence. While direct research on this compound as a chemosensor is limited, its structural features suggest potential in this area.

The benzoic acid moiety can act as a binding site for certain cations or anions. The electronic properties of the molecule, and thus its absorption and emission spectra, can be modulated by the binding event. The bromo and diethoxy substituents can be used to fine-tune the selectivity and sensitivity of the sensor. For example, the molecule could be incorporated into a larger system where the binding of an analyte perturbs the intramolecular charge transfer (ICT) characteristics, leading to a detectable optical response. The development of fluorescent chemosensors based on substituted carbazole (B46965) and pyridine (B92270) derivatives highlights the potential for designing sensors from functionalized aromatic systems.

Intermediate in Agrochemical Research for Novel Compound Discovery

Benzoic acid derivatives have a long history in agrochemical research, with some compounds exhibiting herbicidal, fungicidal, or plant growth regulatory activities. A patent for the related compound, 3-bromo-4-methoxybenzoic acid, has disclosed its potential in controlling crop diseases and weeds, as well as regulating plant growth. mdpi.com This suggests that this compound could serve as a valuable intermediate in the discovery of new agrochemicals.

By using it as a scaffold, chemists can synthesize a library of related compounds with variations in the substituents. These new molecules can then be screened for biological activity. The presence of the ethoxy groups, as opposed to methoxy (B1213986) groups, can influence the lipophilicity of the molecule, which in turn can affect its uptake, translocation, and ultimately its efficacy as an agrochemical.

Exploration as a Chemical Scaffold for Bioactive Molecule Research

This compound is emerging as a compound of interest in the design of novel bioactive molecules. Its substituted benzoic acid structure provides a versatile scaffold that can be chemically modified to explore interactions with various biological targets. The presence of a bromine atom, two ethoxy groups, and a carboxylic acid on the aromatic ring offers multiple points for derivatization, allowing for the systematic investigation of its biological effects.

Investigation into Enzyme Inhibition Mechanisms (e.g., Protein Tyrosine Phosphatases, Glyceraldehyde-3-phosphate dehydrogenase)

While direct studies on the enzyme-inhibiting properties of this compound are in the nascent stages, its structural features suggest a potential for interaction with several classes of enzymes, making it a compelling candidate for further investigation.

Protein Tyrosine Phosphatases (PTPs): PTPs are a group of enzymes that play a crucial role in cellular signaling pathways by removing phosphate (B84403) groups from tyrosine residues. chemimpex.comvwr.com Dysregulation of PTP activity has been implicated in a variety of diseases, including cancer and metabolic disorders, making them attractive targets for therapeutic intervention. vwr.com The benzoic acid moiety of this compound could potentially mimic the phosphate group of the natural substrate, allowing it to bind to the active site of PTPs. The bromo and diethoxy substitutions on the phenyl ring could further influence its binding affinity and selectivity for specific PTPs. Future research could focus on synthesizing a library of derivatives of this compound to explore their inhibitory potential against a panel of PTPs.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): GAPDH is a key enzyme in the glycolytic pathway, responsible for converting glyceraldehyde-3-phosphate to D-glycerate 1,3-bisphosphate. sigmaaldrich.com It has been identified as a target for a variety of small molecule inhibitors. For instance, the structurally related compound 3-bromopyruvate (B3434600) has been shown to inhibit GAPDH activity. sigmaaldrich.com The electrophilic nature of the carbon bearing the bromine atom in this compound could potentially allow for covalent modification of reactive cysteine residues in the active site of GAPDH, leading to its inhibition. Investigating the interaction of this compound with GAPDH could provide insights into its potential as an anti-glycolytic agent.

| Enzyme Target | Potential Mechanism of Interaction | Research Focus |

| Protein Tyrosine Phosphatases (PTPs) | Competitive inhibition by mimicking the phosphate substrate | Synthesis of derivatives to enhance binding affinity and selectivity |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Covalent modification of active site cysteine residues | Investigation of inhibitory kinetics and potential as an anti-glycolytic agent |

Structure-Activity Relationship (SAR) Studies in in vitro Biological Systems

The development of this compound as a scaffold for bioactive molecules will heavily rely on systematic Structure-Activity Relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making targeted chemical modifications and assessing their impact on in vitro efficacy.

For this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogs to understand the contribution of each functional group to its activity. Key areas of investigation would include:

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted to a variety of functional groups, such as esters, amides, or sulfonamides. This would explore the importance of the acidic proton and the potential for additional hydrogen bonding interactions with the biological target.

Variation of the Alkoxy Groups: The two ethoxy groups can be replaced with other alkoxy groups of varying chain lengths (e.g., methoxy, propoxy) or with other electron-donating groups. This would probe the steric and electronic requirements of the binding pocket.

Substitution at the Bromine Position: The bromine atom can be replaced with other halogens (e.g., chlorine, fluorine) or other functional groups to modulate the electronic properties and potential for halogen bonding interactions.

Q & A

Q. How can I optimize the synthesis of 3-bromo-4,5-diethoxybenzoic acid while minimizing halogen rearrangement?

Synthesis of brominated benzoic acid derivatives often faces challenges like halogen migration during demethylation or deprotection steps. For example, studies on analogous compounds (e.g., 3-bromo-4,5-dimethoxybenzoic acid) reveal that bromine rearrangement occurs when demethylating agents like HBr-HOAc are used, particularly if the halogen is para to a hydroxyl group post-reaction . To mitigate this:

- Use milder demethylation conditions (e.g., BBr₃ in CH₂Cl₂ at low temperatures).

- Monitor reaction progress via LC-MS to detect intermediates.

- Prefer orthogonal protecting groups (e.g., ethyl instead of methyl ethers) to reduce acidic cleavage risks.

Q. What are the best practices for handling and storing this compound to ensure stability?

Key considerations include:

- Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers due to limited solubility .

- Storage : Store at room temperature (RT) in anhydrous conditions to prevent hydrolysis. Use desiccants and moisture-proof containers .

- Safety : Wear nitrile gloves and safety goggles, as the compound may cause skin/eye irritation (H315, H319 per SDS) .

Q. How can I validate the identity and purity of this compound using analytical techniques?

Leverage mass spectrometry (MS) and collision cross-section (CCS) data for verification:

-

Predicted CCS values (for analogous compounds):

Adduct m/z CCS (Ų) [M+H]+ 260.97568 144.9 [M+Na]+ 282.95762 147.8 -

Compare experimental CCS (via ion mobility spectrometry) with predicted values to confirm structural integrity.

-

Use HPLC with UV detection (λ ~254 nm) and NMR (¹H/¹³C) to assess purity (>98%) .

Advanced Research Questions

Q. What mechanistic insights explain bromine migration during demethylation of brominated benzoic acids?

Bromine rearrangement in compounds like 3-bromo-4,5-dimethoxybenzoic acid involves a debromination-rebromination process during demethylation. Key factors include:

- Spatial Proximity : Halogens ortho to the carboxylic acid group are less prone to migration .

- Electronic Effects : Electron-withdrawing groups (e.g., -COOH) stabilize intermediates, reducing bromine loss.

- Reagent Choice : HBr-HOAc induces migration, while HI or AlCl₃ typically do not .

Experimental Design : Use isotopic labeling (e.g., ⁸¹Br) and trapping agents (e.g., NaI) to track halogen mobility.

Q. How do conflicting CCS values in mass spectrometry impact structural characterization?

Discrepancies between predicted and observed CCS values may arise from:

- Conformational Flexibility : Rotamers or solvated adducts altering ion mobility profiles.

- Adduct Specificity : Sodium ([M+Na]+) vs. potassium ([M+K]+) adducts exhibit distinct CCS (e.g., 147.8 vs. 149.3 Ų) .

Resolution Strategy : - Standardize ionization conditions (e.g., ESI voltage, solvent composition).

- Use tandem MS/MS to fragment ambiguous peaks and confirm structural assignments.

Q. What strategies improve the hydrolytic stability of this compound in aqueous media?

Ethoxy groups are more hydrolytically stable than methoxy groups, but degradation can still occur in acidic/basic conditions. To enhance stability:

- pH Buffering : Maintain neutral pH (6.5–7.5) in aqueous formulations.

- Co-solvents : Use PEG-300 or Tween 80 to solubilize without destabilizing the core structure .

- Lyophilization : Pre-formulate as a lyophilized powder and reconstitute before use.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction outcomes for brominated benzoic acid derivatives?

Conflicting results (e.g., bromine migration vs. retention) may stem from:

- Reagent Purity : Trace water in HBr-HOAc can alter reaction pathways .

- Substituent Effects : Electron-donating groups (e.g., -OEt vs. -OMe) influence halogen mobility.

Recommendations : - Replicate experiments with rigorously dried reagents.

- Characterize products using high-resolution MS and 2D NMR (e.g., HSQC, HMBC) to resolve positional isomers.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.